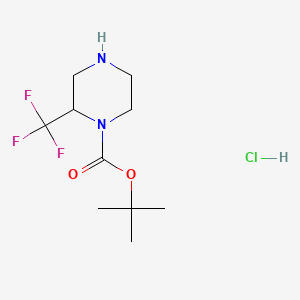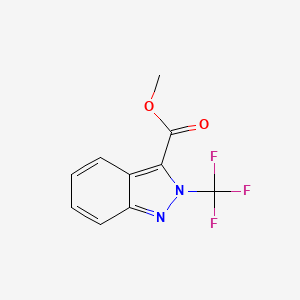
(3,6-Dichloro-2-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dichloro-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both chloro and methoxy substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (3,6-Dichloro-2-methoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Applications De Recherche Scientifique
(3,6-Dichloro-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3,6-Dichloro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active palladium species.
Comparaison Avec Des Composés Similaires
- (2,6-Dichloro-3-methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Comparison: (3,6-Dichloro-2-methoxyphenyl)boronic acid is unique due to the specific positioning of its chloro and methoxy groups, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in certain cross-coupling reactions and can be selectively functionalized at multiple positions on the aromatic ring .
Propriétés
Numéro CAS |
919355-31-0 |
|---|---|
Formule moléculaire |
C7H7BCl2O3 |
Poids moléculaire |
220.84 g/mol |
Nom IUPAC |
(3,6-dichloro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |
Clé InChI |
KNKVQNYPANWLOS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1OC)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)


![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
